molecular formula C8H4ClNO2 B1395808 1-Chloro-4-ethynyl-2-nitrobenzene CAS No. 1057669-91-6

1-Chloro-4-ethynyl-2-nitrobenzene

Cat. No. B1395808
CAS RN: 1057669-91-6
M. Wt: 181.57 g/mol
InChI Key: XYUGUBAVEFJJBV-UHFFFAOYSA-N
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Description

“1-Chloro-4-ethynyl-2-nitrobenzene” is a chemical compound with the molecular formula C8H5Cl . It is also known by other names such as (p-Chlorophenyl)acetylene, (4-Chlorophenyl)acetylene, and p-Ethynylchlorobenzene .


Molecular Structure Analysis

The molecular structure of “1-Chloro-4-ethynyl-2-nitrobenzene” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .

Scientific Research Applications

Environmental Detection and Sensing

1-Chloro-4-nitrobenzene (CNB) is a compound of concern in the environment due to its increased presence from agricultural and economic activities. Research has focused on developing electrochemical sensors for CNB detection, utilizing the features of carbon nanohorns (CNHs) and β-cyclodextrin (β-CD). These sensors demonstrated a linear response range and minimal interference from common organic and inorganic compounds, with a detection limit of 9.0 nM (Odoom et al., 2018).

Biodegradation and Environmental Cleanup

A strain of Pseudomonas acidovorans XII has been identified to utilize 1-chloro-4-nitrobenzene as a sole carbon, nitrogen, and energy source. This bacterial strain can remove 1-chloro-4-nitrobenzene from culture fluids, with a transformation into 2-amino-5-chlorophenol under anaerobic conditions. This indicates potential applications in environmental bioremediation (Shah, 2014).

Chemical Synthesis and Catalysis

1-Chloro-4-nitrobenzene has been used in catalytic syntheses, such as the preparation of 1,2-Dichloro-4-nitrobenzene in a tower reactor, showcasing improved yields compared to flask reactors (Hui-ping, 2005). Additionally, it's a substrate in Suzuki cross-coupling reactions for the synthesis of 2-nitrobiphenyls, indicating its utility in complex organic syntheses (Elumalai et al., 2016).

Electron Attachment and Dissociative Studies

The compound has been studied for its properties under electron transmission spectroscopy, dissociative electron attachment spectroscopy, and negative ion mass spectrometry. These studies help in understanding the behavior of chloro-nitrobenzene derivatives, essential for various chemical processes (Asfandiarov et al., 2007).

Crystal Structure and Thermal Vibrations

The crystal structure of 1-chloro-2-nitrobenzene, which is closely related to 1-chloro-4-ethynyl-2-nitrobenzene, has been analyzed to understand its molecular interactions and behavior near the melting point. This information is crucial in designing materials with specific physical and chemical properties (Mossakowska & Wójcik, 2007).

properties

IUPAC Name

1-chloro-4-ethynyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO2/c1-2-6-3-4-7(9)8(5-6)10(11)12/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYUGUBAVEFJJBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-4-ethynyl-2-nitrobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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